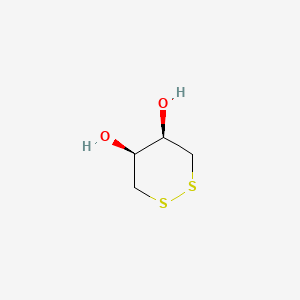![molecular formula C9H12N2O3S B3265122 N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide CAS No. 401909-82-8](/img/structure/B3265122.png)
N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide
Vue d'ensemble
Description
N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide: is a chemical compound with the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol . This compound is characterized by its unique structure, which includes a hydroxyamino group and a methanesulfonamide group attached to a cyclohexadienylidene ring. It is primarily used in research and industrial applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide typically involves the reaction of a suitable precursor with methanesulfonamide under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methanesulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of hydroxyamino and methanesulfonamide groups on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use in the treatment of diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of other industrial chemicals .
Mécanisme D'action
The mechanism of action of N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide involves its interaction with specific molecular targets in biological systems. The hydroxyamino group can form hydrogen bonds with target molecules, while the methanesulfonamide group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biological pathways .
Comparaison Avec Des Composés Similaires
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has similar structural features but different functional groups.
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine: This compound is a synthetic opioid with structural similarities but different pharmacological properties.
Uniqueness: N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide is unique due to its combination of hydroxyamino and methanesulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-7(10-12)8-3-5-9(6-4-8)11-15(2,13)14/h3-6,11-12H,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCJFKOUJJEHMP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate](/img/structure/B3265043.png)
![Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-](/img/structure/B3265050.png)

![5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3265059.png)

![[2-(Ethylamino)phenyl]methanol](/img/structure/B3265069.png)

![N-[2-(2-aminoethyl)phenyl]methanesulfonamide](/img/structure/B3265119.png)
![N-[4-(1-aminoethyl)phenyl]methanesulfonamide](/img/structure/B3265123.png)
amine](/img/structure/B3265125.png)




